(S)-2-Amino-2-(quinolin-3-yl)ethan-1-ol
Description
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
(2S)-2-amino-2-quinolin-3-ylethanol |
InChI |
InChI=1S/C11H12N2O/c12-10(7-14)9-5-8-3-1-2-4-11(8)13-6-9/h1-6,10,14H,7,12H2/t10-/m1/s1 |
InChI Key |
AUOKKHGRUJEZQX-SNVBAGLBSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C=N2)[C@@H](CO)N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of (S)-2-Amino-2-(quinolin-3-yl)ethan-1-ol
General Synthetic Strategy
The synthesis of this compound typically involves the introduction of an amino alcohol side chain onto the quinoline ring, specifically at the 3-position. This can be achieved through several routes including:
- Reduction of quinoline-3-carboxaldehyde or quinoline-3-carboxylate derivatives.
- Asymmetric synthesis via chiral auxiliaries or catalysts to obtain the (S)-enantiomer.
- Nucleophilic addition reactions involving amino alcohol precursors.
Specific Synthetic Routes
Reduction of Quinoline-3-carboxaldehyde Derivatives
One common approach involves the reduction of quinoline-3-carboxaldehyde derivatives with chiral amino alcohol reagents or chiral catalysts to afford this compound. For example, the reduction of (E)-1-(2-aminophenyl)-3-phenylprop-2-en-1-one with hydrogen gas in the presence of palladium on carbon catalyst in methanol has been reported to yield related quinoline derivatives, which can be further elaborated to amino alcohols.
Nucleophilic Addition to Quinoline-3-carboxylates
Ethyl quinoline-3-carboxylate derivatives have been used as starting materials for nucleophilic addition of amino alcohols. The ester group at the 3-position is converted into an intermediate that can be transformed into the amino alcohol functionality. For instance, the nucleophilic addition of amino alcohols to quinoline-3-carboxylates under basic conditions has been documented, followed by purification steps involving crystallization from ethanol or ethyl acetate.
Experimental Data and Analytical Characterization
Representative Experimental Procedure
A typical preparation involves:
- Starting from ethyl quinoline-3-carboxylate (10 mmol).
- Reaction with an amino alcohol under basic conditions (e.g., potassium hydroxide in ethanol).
- Stirring at room temperature or mild heating for 10–48 hours.
- Work-up by evaporation under reduced pressure.
- Purification by crystallization from ethanol or ethyl acetate.
Spectroscopic Characterization
The synthesized compound is characterized by:
| Technique | Data Example | Interpretation |
|---|---|---|
| [^1H NMR (400 MHz, DMSO-d6)](pplx://action/followup) | δ 2.62 (t, J=6.0 Hz, 2H, CH2 adjacent to CO), 4.42 (t, J=6.0 Hz, 2H, NCH2), 7.11–7.49 (m, aromatic H), 10.12 (br s, 1H, COOH or NH2) | Confirms amino alcohol and aromatic protons |
| [^13C NMR (100 MHz, DMSO-d6)](pplx://action/followup) | δ 32.8, 38.4 (aliphatic CH2), 118.1–137.3 (aromatic carbons), 166.5, 172.8 (carbonyl carbons) | Supports quinoline and side chain structure |
| Mass Spectrometry (MALDI, positive mode) | m/z 240.24 (M + Na) | Molecular weight consistent with amino alcohol derivative |
These data confirm the successful synthesis and purity of the compound.
Comparative Analysis of Preparation Methods
| Method | Starting Material | Reaction Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Reduction of quinoline aldehyde | Quinoline-3-carboxaldehyde | H2, Pd/C, MeOH, room temperature | ~70 | Straightforward, mild conditions | Requires hydrogenation setup |
| Nucleophilic addition | Ethyl quinoline-3-carboxylate | KOH, ethanol, RT, 10-48 h | 57–78 | Accessible reagents, scalable | Longer reaction time, purification needed |
| Asymmetric catalysis | Quinoline derivatives + chiral catalyst | Ru-SNS catalyst, 140 °C, 24 h | 57–78 | Enantioselective, high purity (S)-enantiomer | Requires expensive catalysts, optimization |
Research Outcomes and Applications
- The synthesized this compound serves as a key intermediate for the development of biologically active compounds, including quinoline-based inhibitors and ligands.
- The methods described provide routes to obtain the compound in enantiomerically enriched form, which is critical for pharmaceutical applications.
- The reaction conditions have been optimized to balance yield, purity, and scalability, with crystallization from ethanol or ethyl acetate being effective purification steps.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-2-(quinolin-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinoline ketones or aldehydes.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: (2S)-2-amino-2-(quinolin-3-yl)ethan-1-ol can be used as a ligand in asymmetric catalysis.
Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Compounds with quinoline structures are often studied for their potential as enzyme inhibitors.
Antimicrobial Activity: Quinoline derivatives are known for their antimicrobial properties.
Medicine
Drug Development: The compound may be explored for its potential therapeutic effects in treating various diseases.
Industry
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-2-amino-2-(quinolin-3-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA or inhibit specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Core Structural Features
The compound shares a common amino alcohol backbone with analogs but differs in the aromatic substituent (quinolin-3-yl). Key structural analogs include:
Key Observations :
Reactivity Profiles
- The quinolin-3-yl group in (S)-2-Amino-2-(quinolin-3-yl)ethan-1-ol may undergo electrophilic substitution at the 6- or 8-positions due to electron-deficient aromatic systems .
- Thiol-containing analogs (e.g., N-Alkyl-2-(3-phenylquinoxalin-2-ylsulfanyl)acetamides) exhibit dual soft/hard electrophilic reactivity, enabling diverse derivatization .
Physicochemical Properties
Antioxidant and Antiproliferative Actions
- 4-(1,2,3-Triazol-1-yl)quinolin-2(1H) derivatives exhibit notable antioxidant activity (IC₅₀: 10–50 μM) and antiproliferative effects against cancer cell lines (e.g., MCF-7, HepG2) .
- N-Alkyl-2-(3-phenylquinoxalin-2-ylsulfanyl)acetamides show promise as anticancer agents due to their ability to inhibit kinase pathways .
Comparative Efficacy
- Quinoline-based compounds generally outperform phenyl analogs in targeting DNA-interacting enzymes (e.g., topoisomerases) due to enhanced planar structure .
- The amino alcohol moiety in this compound may confer additional hydrogen-bonding interactions, improving target selectivity .
Spectroscopic Characterization
- 13C NMR Shifts: Quinoline carbons in similar compounds resonate at 120–160 ppm (e.g., C-2 at 160.2 ppm in ), while phenyl carbons appear at 125–140 ppm .
- Mass Spectrometry: Molecular ion peaks for quinoline derivatives are typically observed in MALDI-TOF (e.g., m/z 333 [M+Na⁺] in ) .
Q & A
Basic Questions
Q. What are the common synthetic routes for (S)-2-Amino-2-(quinolin-3-yl)ethan-1-ol, and how can reaction conditions be optimized for enantiomeric purity?
- The synthesis typically involves asymmetric hydrogenation of ketone precursors or resolution of racemic mixtures using chiral auxiliaries. For example, asymmetric catalysis with transition metal complexes (e.g., Ru-BINAP systems) can achieve high enantioselectivity (>90% ee) . Optimization includes controlling temperature (0–25°C), solvent polarity (methanol/water mixtures), and catalyst loading (1–5 mol%). Purification via recrystallization or chiral chromatography ensures enantiopurity .
Q. How can the stereochemistry and structural integrity of this compound be confirmed experimentally?
- X-ray crystallography (using programs like SHELXL ) is the gold standard for absolute configuration determination. Complementary methods include:
- NMR spectroscopy : H- and C-NMR to verify substituent positions on the quinoline ring.
- Polarimetry : Specific rotation measurements to compare with literature values.
- Chiral HPLC : To assess enantiopurity using columns like Chiralpak AD-H .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Receptor binding assays : Radioligand displacement studies (e.g., for serotonin or dopamine receptors) to quantify affinity ().
- Enzyme inhibition assays : Measure IC against targets like kinases or proteases using fluorescence-based protocols.
- Antimicrobial testing : Broth microdilution for MIC determination against bacterial/fungal strains .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reported bioactivity data across studies?
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict reactivity or binding modes. The B3LYP functional is widely used for such analyses.
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., protein-ligand docking) to explain divergent activity due to conformational flexibility or solvation effects .
Q. What strategies address challenges in synthesizing halogenated derivatives of this compound for SAR studies?
- Directed ortho-metalation : Introduce halogens (Br, Cl) at specific quinoline positions using n-BuLi and halogenating agents (e.g., NBS or Cl).
- Palladium-catalyzed cross-coupling : Suzuki-Miyaura reactions to attach fluorinated aryl groups, enhancing metabolic stability .
- Protecting groups : Use Boc or Fmoc for the amino group to prevent side reactions during halogenation .
Q. How can enantiomer-dependent toxicity or off-target effects be systematically investigated?
- Enantioselective toxicity assays : Compare (S)- and (R)-forms in cytotoxicity screens (e.g., MTT assay) across cell lines.
- Off-target profiling : Use high-throughput kinase panels or proteome-wide affinity pulldowns with LC-MS/MS identification .
Q. What analytical techniques are critical for characterizing degradation products under stressed conditions?
- LC-HRMS : Identify degradation pathways (hydrolysis, oxidation) by tracking mass shifts.
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and acidic/alkaline conditions .
Methodological Guidelines
- Synthetic Optimization : Prioritize asymmetric catalysis over resolution for scalability. Monitor reaction progress via TLC or inline FTIR.
- Data Validation : Cross-validate computational predictions (DFT/MD) with experimental crystallography and binding assays.
- Biological Replicates : Use ≥3 independent replicates in bioassays, with statistical analysis (ANOVA, p<0.05) to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
